
1-(3-Bromopropoxy)-4-chloro-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropoxy)-4-chloro-2-methylbenzene is a chemical compound with the molecular formula C10H12BrClO. It is an important intermediate used in the synthesis of various pharmaceuticals and specialty chemicals. This compound is commonly found as a white powder and is known for its role in the manufacture of omoconazole nitrate, a broad-spectrum antifungal agent .
Preparation Methods
The synthesis of 1-(3-Bromopropoxy)-4-chloro-2-methylbenzene typically involves the reaction of 4-chloro-2-methylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of solvent, temperature, and reaction time are critical factors in ensuring the efficiency of the process.
Chemical Reactions Analysis
1-(3-Bromopropoxy)-4-chloro-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkane or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, acetone). The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
1-(3-Bromopropoxy)-4-chloro-2-methylbenzene has several scientific research applications:
Potassium Channel Blockers: The compound is utilized in the development of potassium channel blockers, which have potential therapeutic applications in treating cardiovascular diseases.
Histamine H3 Receptor Ligands: It serves as a precursor in the synthesis of non-imidazole histamine H3 receptor ligands, which are being investigated for their potential in treating neurological disorders.
Antitumor Agents: The compound is also explored for its role in the synthesis of antitumor agents, contributing to cancer research.
Hepatitis C Virus Entry Inhibitors: Research has shown its utility in the development of inhibitors that prevent the entry of the hepatitis C virus into host cells.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropoxy)-4-chloro-2-methylbenzene depends on its specific application. For instance, as an intermediate in the synthesis of omoconazole nitrate, it contributes to the antifungal activity by disrupting the cell membrane of fungi, leading to cell death. The molecular targets and pathways involved vary based on the final product synthesized from this compound .
Comparison with Similar Compounds
1-(3-Bromopropoxy)-4-chloro-2-methylbenzene can be compared with similar compounds such as:
1-(3-Bromopropoxy)-4-chlorobenzene: Similar structure but lacks the methyl group, which may affect its reactivity and applications.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a tert-butyldimethylsilyl group instead of a chlorobenzene ring, leading to different chemical properties and uses.
4-(3-Bromopropoxy)-1-chloro-2-methylbenzene: Similar structure but with different substitution patterns, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for particular synthetic applications.
Properties
CAS No. |
50912-62-4 |
|---|---|
Molecular Formula |
C10H12BrClO |
Molecular Weight |
263.56 g/mol |
IUPAC Name |
1-(3-bromopropoxy)-4-chloro-2-methylbenzene |
InChI |
InChI=1S/C10H12BrClO/c1-8-7-9(12)3-4-10(8)13-6-2-5-11/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
PHUUFMURRCLRAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid](/img/structure/B12065780.png)

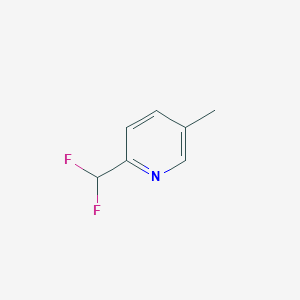

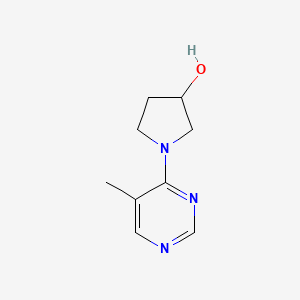



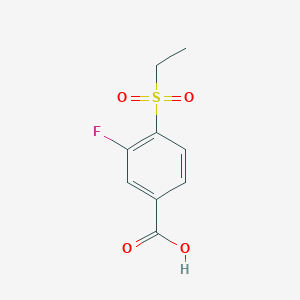
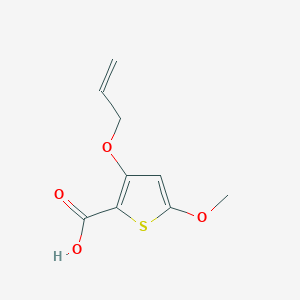
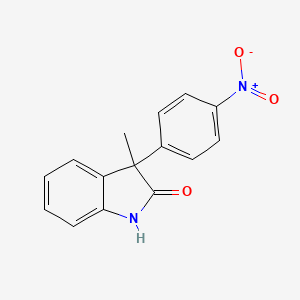
![methyl 6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12065871.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-](/img/structure/B12065872.png)

